![molecular formula C19H30N2O3S B2510373 N-[2-(1,2,3,4-tétrahydroisoquinoléine-2-sulfonyl)éthyl]-2-propylpentanamide CAS No. 922087-31-8](/img/structure/B2510373.png)
N-[2-(1,2,3,4-tétrahydroisoquinoléine-2-sulfonyl)éthyl]-2-propylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-propylpentanamide” is a complex organic molecule. It contains a 3,4-dihydroisoquinoline moiety, which is a type of isoquinoline, a nitrogen-containing heterocyclic compound . The sulfonyl group attached to the isoquinoline ring suggests that this compound may have some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 3,4-dihydroisoquinoline moiety would form a bicyclic structure with a nitrogen atom in one of the rings . The sulfonyl group would be attached to this bicyclic structure, and the propylpentanamide group would be attached via an ethyl linker .
Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse due to the presence of multiple reactive sites. The isoquinoline moiety can undergo various reactions typical for aromatic compounds . The sulfonyl group can participate in substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of its functional groups. For example, the presence of the sulfonyl group might increase its polarity .
Mécanisme D'action
Target of Action
It’s known that 1,2,3,4-tetrahydroisoquinoline derivatives have been studied for their diverse biological activities against various infective pathogens and neurodegenerative disorders . They are key fragments of a diverse range of alkaloids and bioactive molecules .
Mode of Action
It’s known that 1,2,3,4-tetrahydroisoquinoline derivatives can act as precursors for various alkaloids displaying multifarious biological activities .
Biochemical Pathways
1,2,3,4-tetrahydroisoquinoline derivatives are known to have broad applications in asymmetric catalysis as chiral scaffolds .
Result of Action
It’s known that 1,2,3,4-tetrahydroisoquinoline derivatives have been studied for their diverse biological activities .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-propylpentanamideetin in lab experiments is its wide range of potential therapeutic applications. Additionally, it has been found to have a relatively low toxicity profile, which makes it a promising candidate for further study. However, the complex synthesis method and the high cost of production may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-propylpentanamideetin. One area of interest is its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-propylpentanamideetin and to identify its molecular targets. Finally, the development of more efficient and cost-effective synthesis methods may make N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-propylpentanamideetin more accessible for further study.
Méthodes De Synthèse
The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-propylpentanamideetin involves several steps, including the reduction of quercetin, the protection of the resulting dihydroquercetin, and the subsequent sulfonation of the protected dihydroquercetin. The final product is then deprotected to yield N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-propylpentanamideetin. This process is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
- Un nouveau composé THIQ, (E)-2-benzyl-3-(furan-3-yl)-6,7-diméthoxy-4-(2-phényl-1H-indène-1-ylidène)-1,2,3,4-tétrahydroisoquinoléine, a été synthétisé et évalué pour son activité antibactérienne contre huit souches bactériennes pathogènes . Des recherches supplémentaires pourraient explorer son mécanisme d'action et ses applications cliniques potentielles.
Propriétés antibactériennes
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-3-7-17(8-4-2)19(22)20-12-14-25(23,24)21-13-11-16-9-5-6-10-18(16)15-21/h5-6,9-10,17H,3-4,7-8,11-15H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKKCPUIJCNNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide](/img/structure/B2510290.png)
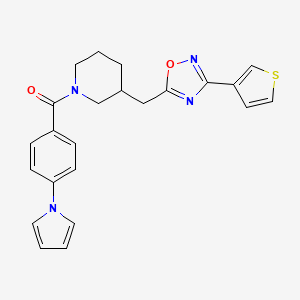
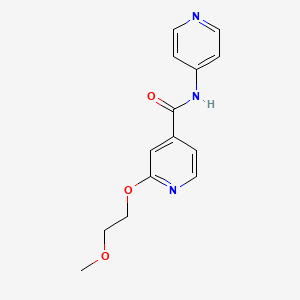
![1-ethyl-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2510295.png)

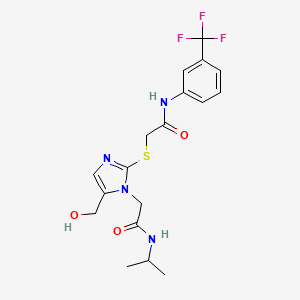
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2510300.png)
![8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2510302.png)
![Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine](/img/no-structure.png)
![4-[3-(2,3-Dichlorophenyl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2510307.png)
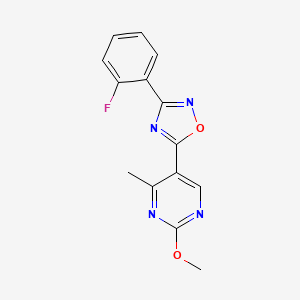
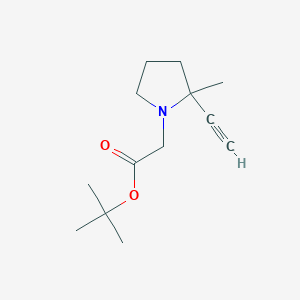
![(2Z)-6-bromo-2-[(2-chloro-5-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2510312.png)
![7-(2,5-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2510313.png)